molecular formula C8H17NO B1485529 trans-2-(Butylamino)cyclobutan-1-ol CAS No. 2165533-87-7

trans-2-(Butylamino)cyclobutan-1-ol

Cat. No.: B1485529
CAS No.: 2165533-87-7
M. Wt: 143.23 g/mol
InChI Key: JJMPNERVTASTFM-HTQZYQBOSA-N
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Description

trans-2-(Butylamino)cyclobutan-1-ol is a chiral cyclobutyl amino alcohol of high interest in medicinal and synthetic chemistry. Compounds featuring the cyclobutane scaffold are increasingly valued for their three-dimensionality and potential as conformational restricted bioisosteres, which can improve the properties of drug candidates . The trans configuration of the amino and alcohol functional groups on the cyclobutane ring provides a rigid, well-defined spatial orientation that is crucial for studying structure-activity relationships and for constructing complex molecules with specific stereochemistry. This compound serves as a versatile synthetic intermediate, particularly in the development of pharmaceuticals. Its structure aligns with a growing focus on sp3-rich fragments in drug discovery, which aim to move beyond flat aromatic molecules and explore new chemical space . The presence of both amino and hydroxyl functional groups on the cyclobutane core makes it a valuable precursor for further synthetic elaboration, enabling access to a diverse array of amides and other derivatives . As a building block, it can be used to introduce a conformationally restricted cyclobutane ring into target molecules, a strategy often employed to enhance potency and selectivity . This product is intended for research and development applications in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this compound responsibly in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(1R,2R)-2-(butylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-3-6-9-7-4-5-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMPNERVTASTFM-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound has been investigated for its potential as a pharmacophore in drug design. Cyclobutane derivatives are known for their ability to mimic larger, more complex structures while maintaining favorable physicochemical properties. For instance, the replacement of the tert-butyl group in bioactive compounds with cyclobutane analogs has shown promising results in enhancing lipophilicity and metabolic stability, which are critical factors in drug efficacy and bioavailability .

Case Study: Buclizine Analogues
Research has demonstrated that substituting the tert-butyl group in Buclizine with trans-2-(Butylamino)cyclobutan-1-ol resulted in compounds with improved lipophilicity (log D increase of 0.4–0.5 units) while maintaining similar water solubility profiles . This suggests that this compound can be effectively utilized to optimize existing drugs or develop new therapeutic agents.

Organic Synthesis Applications

2. Building Block for Complex Molecules
Cyclobutane derivatives, including this compound, are valuable intermediates in organic synthesis due to their ability to undergo various chemical transformations. These transformations can lead to the formation of complex cyclic and acyclic systems.

Synthesis Routes
Several synthetic strategies have been developed for creating cyclobutane derivatives:

  • Strain-release reactions : The inherent strain in cyclobutane rings allows for unique reactivity patterns, enabling the formation of diverse products through nucleophilic attack .
  • Functionalization : The amino group in this compound can be modified to introduce various functional groups, expanding its utility in synthesizing novel compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol

  • Molecular Formula: C₁₂H₁₇NO
  • Molecular Weight : 191.27 g/mol
  • Key Differences: Replaces the butyl group with a 2-phenylethylamino moiety. Structural similarity suggests shared synthetic routes but divergent biological interactions (e.g., π-π stacking capabilities with the phenyl group).

Tolbutamide

  • Molecular Formula : C₁₂H₁₈N₂O₃S
  • Molecular Weight : 270.35 g/mol
  • Key Differences: Contains a sulfonylurea backbone instead of a cyclobutanol core. The butylamino group is part of a urea linkage, critical for its hypoglycemic activity via pancreatic β-cell K⁺-ATP channel inhibition . Larger molecular size and polar sulfonamide group reduce blood-brain barrier penetration compared to trans-2-(Butylamino)cyclobutan-1-ol.

Repaglinide

  • Molecular Formula : C₂₇H₃₆N₂O₄
  • Molecular Weight : 452.59 g/mol
  • Key Differences: Features a benzoic acid scaffold with a complex side chain containing a butylamino group in an amide linkage. Functions as a meglitinide antidiabetic, stimulating insulin secretion through distinct receptor interactions compared to sulfonylureas . The cyclobutanol derivative’s smaller size may offer advantages in synthetic accessibility and metabolic stability.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups Therapeutic Use
This compound C₈H₁₇NO 143.2 Cyclobutanol Hydroxyl, primary amine Not reported
trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol C₁₂H₁₇NO 191.27 Cyclobutanol Hydroxyl, phenylethylamine Not reported
Tolbutamide C₁₂H₁₈N₂O₃S 270.35 Sulfonylurea Sulfonamide, urea Oral hypoglycemic
Repaglinide C₂₇H₃₆N₂O₄ 452.59 Benzoic acid Carboxylic acid, amide, piperidinyl Antidiabetic (meglitinide)

Research Findings and Implications

  • Cyclobutane Derivatives: The strain in the cyclobutane ring may enhance binding selectivity in drug-receptor interactions. For example, acetylated amino groups in benzodioxane analogs (e.g., compounds 4 and 5 from ) show modulated bioactivity, suggesting that derivatization of this compound’s amine could alter pharmacological profiles .
  • Solubility and Lipophilicity: The butylamino group in this compound likely confers moderate lipophilicity, intermediate between the polar sulfonylurea (tolbutamide) and the highly lipophilic repaglinide. This balance could optimize oral bioavailability .
  • Synthetic Accessibility: Cyclobutanol derivatives are less synthetically complex than repaglinide, making them attractive for structure-activity relationship (SAR) studies .

Preparation Methods

Ring Contraction of Pyrrolidines via Nitrogen Extrusion

Detailed Reaction Conditions and Yields

Method Key Reagents & Conditions Yield (%) Stereoselectivity (trans) Notes
Pyrrolidine contraction via iodonitrene Hydroxy(tosyloxy)iodobenzene (HTIB), ammonium carbamate, TFE solvent, 80 °C Up to 69 High (stereospecific) Mild, efficient, stereospecific; suitable for amino-substituted cyclobutanes
Cyclobutanone synthesis via 2-haloacyl halide 2-haloacyl halide + ethylenically unsaturated compound, Zn or Sn, aprotic solvent, ~22 °C 8-42 ~50-60% trans Multi-step; requires further functionalization to aminoalcohol; yields vary with substrates

Mechanistic Insights

  • Iodonitrene-Mediated Nitrogen Extrusion: The pyrrolidine nitrogen is converted into a 1,1-diazene intermediate, which undergoes nitrogen extrusion to form a biradical. This biradical rapidly cyclizes to give the cyclobutane ring with retention of stereochemistry, favoring the trans isomer due to steric and electronic factors.

  • Cyclobutanone Formation and Functionalization: The reaction of 2-haloacyl halides with alkenes in the presence of zinc forms cyclobutanones via ring contraction. Subsequent base hydrolysis and reduction steps yield cyclobutanols, which can be aminated to install the butylamino group. The trans isomer predominates due to thermodynamic stability.

Summary Table of Preparation Methods for this compound

Step Method Description Key Reagents/Conditions Outcome
1. Cyclobutane ring formation Ring contraction of pyrrolidines via iodonitrene HTIB, ammonium carbamate, TFE, 80 °C trans-substituted cyclobutanes
2. Cyclobutanone synthesis Reaction of 2-haloacyl halide with alkene + Zn 2-haloacyl halide, ethylenically unsaturated compound, Zn, aprotic solvent, ~22 °C Cyclobutanone intermediates
3. Functional group transformation Reduction and amination of cyclobutanone Base hydrolysis, reducing agents, amination reagents Aminoalcohol derivatives

Q & A

Q. What synthetic methodologies are recommended for trans-2-(Butylamino)cyclobutan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves amine alkylation or reductive amination of cyclobutanone derivatives. Key steps include:
  • Precursor selection: Use cyclobutanone and butylamine derivatives with stereochemical control to ensure trans-configuration .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic attack, while temperature control (0–25°C) minimizes side reactions.
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization in ethanol/water mixtures improves purity (>95%) .
  • Yield optimization: Adjust stoichiometric ratios (e.g., 1:1.2 ketone:amine) and employ catalytic bases like K2_2CO3_3 to drive equilibrium .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and structural integrity of trans-2-(Butylamino)cyclobutan-1-ol?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify amine and hydroxyl proton environments. NOESY/ROESY confirms trans-configuration via spatial proximity of cyclobutane protons and butyl chain .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, particularly for cyclobutane ring strain analysis .
  • IR Spectroscopy : Detects O–H (3200–3600 cm1^{-1}) and N–H (3300–3500 cm1^{-1}) stretching vibrations, ensuring functional group integrity .

Q. How does the solubility of trans-2-(Butylamino)cyclobutan-1-ol vary with solvent polarity and pH?

  • Methodological Answer :
  • Solvent Screening : Test solubility in water, ethanol, DMSO, and hexane. Polar solvents (e.g., water, ethanol) show higher solubility due to hydrogen bonding with –OH and –NH groups .
  • pH Dependence : Protonation of the amine group at acidic pH (e.g., pH < 4) increases aqueous solubility, while deprotonation at basic pH reduces it. Use UV-Vis or gravimetric analysis to quantify solubility shifts .

Advanced Research Questions

Q. How can thermodynamic models (e.g., SAFT-VR-SW, ANN) predict the solubility and phase behavior of trans-2-(Butylamino)cyclobutan-1-ol in blended solvent systems?

  • Methodological Answer :
  • Model Selection : SAFT-VR-SW equations account for hydrogen bonding and cyclobutane ring strain, while ANN models handle non-linear solubility trends .
  • Input Parameters : Include temperature (25–100°C), solvent composition (e.g., water/ethanol ratios), and amine concentration (0.1–2.0 M). Validate predictions against experimental solubility data using %AAD (<5% acceptable) .
  • Limitations : Models may fail at extreme pH or high ionic strength due to unaccounted ion-pairing effects .

Q. What strategies resolve discrepancies between computational predictions and experimental yields in the synthesis of trans-2-(Butylamino)cyclobutan-1-ol?

  • Methodological Answer :
  • Error Source Analysis : Compare DFT-calculated activation energies with experimental Arrhenius plots to identify overestimated/underestimated transition states .
  • Cross-Validation : Use multiple computational methods (e.g., DFT, MD simulations) and experimental replicates (n ≥ 3) to isolate outliers .
  • Sensitivity Testing : Vary reaction parameters (e.g., solvent dielectric constant, catalyst loading) in simulations to match empirical yield trends .

Q. How do steric and electronic effects influence regioselectivity in cyclobutane ring functionalization during derivative synthesis?

  • Methodological Answer :
  • Steric Effects : Bulky substituents on the cyclobutane ring favor equatorial positioning of the butylamino group, reducing ring strain. Use X-ray data to correlate substituent size with bond angles .
  • Electronic Effects : Electron-withdrawing groups (e.g., –NO2_2) destabilize the transition state for nucleophilic attack, lowering yields. Quantify via Hammett plots using substituted cyclobutanone derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR vs. X-ray) for trans-2-(Butylamino)cyclobutan-1-ol?

  • Methodological Answer :
  • Dynamic Effects : NMR may average conformers in solution, while X-ray captures static crystal structures. Perform variable-temperature NMR to detect conformational exchange .
  • Crystallization Artifacts : Solvent-induced polymorphism can alter X-ray results. Compare crystal structures from multiple solvents (e.g., ethanol vs. acetonitrile) .

Experimental Design Considerations

Q. What safety protocols are critical for handling trans-2-(Butylamino)cyclobutan-1-ol under high-temperature or acidic conditions?

  • Methodological Answer :
  • Decomposition Risks : Thermal degradation above 150°C releases butylamine vapors. Use TGA/DSC to identify decomposition thresholds and enforce temperature controls .
  • Acid Exposure : Protonation in HCl generates ammonium salts, altering reactivity. Conduct reactions in fume hoods with pH monitoring and PPE (gloves, goggles) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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